6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-b]pyridazine core with a methylamino group at the 6-position and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazine derivatives have been associated with the inhibition of the tyrosine kinase 2 (tyk2) pseudokinase . TYK2 mediates the signaling of pro-inflammatory cytokines, making it a potential target for treating various immuno-inflammatory diseases .
Mode of Action
Imidazo[1,2-b]pyridazine derivatives have been found to inhibit the activity of tyk2 pseudokinase . This inhibition could potentially reduce the signaling of pro-inflammatory cytokines, thereby mitigating inflammation.
Biochemical Pathways
The inhibition of tyk2 pseudokinase can impact the jak-stat signaling pathway , which plays a crucial role in immune response and cell growth.
Pharmacokinetics
One study mentions the good microsomal stability of a related imidazo[1,2-b]pyridazine derivative , which could suggest similar properties for 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid.
Result of Action
The inhibition of tyk2 pseudokinase could potentially lead to a reduction in the signaling of pro-inflammatory cytokines, which may result in the mitigation of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acid derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives with various functional groups.
Scientific Research Applications
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-c]pyrimidines: Studied for their potential as kinase inhibitors and anti-inflammatory agents.
Imidazo[4,5-b]pyridines: Investigated for their role as central nervous system modulators and potential treatments for neurological disorders.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other imidazo-based compounds.
Properties
IUPAC Name |
6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPEOZVUFGORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN2C(=NC=C2C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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